molecular formula C24H25N3O3S B2974090 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-32-1

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2974090
CAS No.: 637747-32-1
M. Wt: 435.54
InChI Key: STPYUMDEPWRAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core modified with heterocyclic and alkylamino substituents. Its structure includes a benzo[d]thiazole ring at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a 4-methylpiperazinylmethyl moiety at position 6. Coumarin derivatives are widely studied for anticancer, antimicrobial, and anti-inflammatory properties, with substituent patterns critically influencing their efficacy and selectivity .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)31-24)14-30-23(16)17(21(15)28)13-27-10-8-26(2)9-11-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYUMDEPWRAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Chromone Core Construction: The chromone core is synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Coupling Reactions: The benzo[d]thiazole and chromone intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Piperazine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chromone ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromone core can be reduced to an alcohol.

    Substitution: The piperazine moiety can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one". Note that the query contains "4-methylpiperazin-1-yl", while the search results refer to "4-methylpiperidin-1-yl".

Here's a summary of what the search results suggest about this compound:

General Information

  • Molecular Formula and Weight : The compound has a molecular formula of C25H26N2O3S and a molecular weight of 434.55.
  • Purity : The compound's purity is usually around 95%.

Research Applications

  • This compound is a useful research chemical suitable for many applications, with different packaging options available.

Biological Activity

  • The compound is being researched for its diverse biological activities and pharmacological properties.

Anti-tubercular Activity

  • The compound's primary target is related to anti-tubercular activity against Mycobacterium tuberculosis (M. tuberculosis).
  • It interacts with and inhibits the DprE1 enzyme, which is crucial for cell wall biosynthesis in M. tuberculosis.
  • By inhibiting the DprE1 enzyme, the compound affects the cell wall biosynthesis pathway of M. tuberculosis, leading to the inhibition of its growth and proliferation.
  • Pharmacokinetic studies suggest it has sufficient bioavailability to reach its target and exert its anti-tubercular effects.

Enzyme Inhibition

  • The compound shows potential as an inhibitor of key enzymes involved in neurodegenerative diseases.
  • It has demonstrated promising results as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. It exhibited an IC50 value of 0.44 μM against AChE, showing strong inhibitory activity compared to drugs like donepezil.
  • The compound also showed moderate inhibition against butyrylcholinesterase (BChE), with an IC50 of 46.42 μM.

Related Compounds

  • A related compound, "3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one" (SZL-P1-41), is also a chromone derivative with potential as an antineoplastic agent and an EC 6.3.2.19 (ubiquitin--protein ligase) inhibitor .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The chromone core can interact with DNA and proteins, potentially inhibiting their function. The benzo[d]thiazole moiety can enhance binding affinity to specific biological targets, while the piperazine group can improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent types and positions, leading to variations in physicochemical properties, binding affinities, and pharmacological profiles. Below is a detailed analysis:

Structural Analogues and Their Key Features

Compound Name Core Structure Substituents (Positions) Notable Properties
Target Compound Chromen-4-one - Benzo[d]thiazol-2-yl (3)
- Ethyl (6)
- Hydroxy (7)
- 4-Methylpiperazinylmethyl (8)
Potential kinase inhibition due to piperazine; enhanced solubility via hydroxyl group
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one () Chromen-2-one - Bromo (6)
- 2-Methylthiazol-4-yl (3)
Bromine may increase electrophilicity; methylthiazole enhances lipophilicity
2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one () Chromen-4-one - Amino (2)
- Ethyl (6)
- Hydroxy (7)
- Piperidinylmethyl (8)
Amino group improves hydrogen-bonding; piperidine vs. piperazine alters basicity

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s method, involving condensation of substituted salicylaldehydes with β-keto esters, followed by piperazine incorporation. Yield optimization would depend on steric effects from the bulky benzo[d]thiazole group .
  • Piperazine-containing analogs often show kinase (e.g., PI3K, EGFR) inhibition, suggesting a plausible mechanism of action .
  • Future Directions: Comparative molecular dynamics simulations (using software cited in for crystallographic refinement) could validate binding modes. Experimental assays are needed to confirm selectivity over related kinases.

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is a synthetic derivative belonging to the class of chromones and benzothiazoles. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Molecular Information

  • IUPAC Name : 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
  • Molecular Formula : C22H22N2O3S
  • Molecular Weight : 394.49 g/mol

Structural Features

The structure of this compound incorporates a chromone backbone, which is known for its diverse biological activities. The presence of the benzothiazole moiety is significant for enhancing biological interactions, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown IC50 values in the micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant anticancer potential .

Case Study: Cytotoxic Evaluation

In a comparative study, several derivatives were screened for their cytotoxicity. The compound displayed an IC50 of approximately 17 μM against MCF-7 cells, suggesting its potential as an anticancer agent. This activity can be attributed to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of STAT3 and NF-kB signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antibiofilm Formation

Another important aspect of its biological activity is its potential to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics. Studies indicate that compounds with similar structures can significantly reduce biofilm formation by targeting quorum sensing mechanisms in bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds derived from benzothiazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a possible therapeutic application in inflammatory diseases .

Research Findings Summary

Biological ActivityModel SystemIC50 ValueMechanism
AnticancerMCF-7~17 μMApoptosis induction via STAT3/NF-kB inhibition
AntimicrobialVarious strainsVariesDisruption of cell membranes / metabolic inhibition
Anti-inflammatoryIn vitro assaysN/AInhibition of COX-2 and pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, refluxing with catalysts (e.g., sodium acetate), and purification via column chromatography and recrystallization. For example, thiazole derivatives are synthesized by reacting precursors (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) with thioglycolic acid under reflux, followed by spectral characterization (¹H NMR for CH₂ group identification) . Intermediate purity is confirmed via TLC monitoring, and final products are recrystallized using ethanol or 1,4-dioxane .

Q. How is the in vitro cytotoxicity of this compound evaluated against cancer cell lines, and what controls are necessary?

  • Methodological Answer : Cytotoxicity assays (e.g., SRB assay) are conducted using human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are maintained in RPMI-1640 medium with 5% FBS and antibiotics. Controls include untreated cells, vehicle solvent (DMSO ≤0.5%), and reference compounds like CHS-827. IC₅₀ values are calculated using dose-response curves, with triplicate experiments to ensure reproducibility .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : ¹H NMR is essential for identifying proton environments (e.g., δ 1.69–2.57 ppm for CH₂ groups in tetrahydrobenzo[b]thiophene derivatives). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., hydroxyl or carbonyl stretches). Purity is assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this chromen-4-one derivative?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to the benzo[d]thiazole, piperazine, or chromen-4-one moieties. For instance:

  • Replace the 4-methylpiperazine group with other heterocycles (e.g., morpholine) to assess solubility effects.
  • Introduce electron-withdrawing groups (e.g., nitro) to the chromen-4-one core to enhance electrophilic interactions.
    Cytotoxicity data across cell lines (e.g., DLD-1 vs. HONE-1) are compared to identify substituent-specific activity trends .

Q. What experimental design strategies mitigate batch-to-batch variability in synthesis, particularly for the 8-((4-methylpiperazin-1-yl)methyl) substituent?

  • Methodological Answer : Use split-plot designs to test variables (e.g., reaction time, catalyst ratio) systematically. For example:

  • Main plots : Reflux duration (6–8 hours).
  • Subplots : Sodium acetate concentration (1–2 mmol).
  • Replicates : 4 batches per condition.
    Statistical tools (ANOVA) identify significant factors affecting yield and purity. Purification consistency is improved via flash chromatography with standardized solvent gradients .

Q. How should researchers resolve contradictions in cytotoxicity data between similar compounds (e.g., divergent activity in liver vs. gastric cancer cell lines)?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., apoptosis via flow cytometry vs. SRB viability). Assess compound stability in cell culture media (e.g., HPLC monitoring for degradation). Compare cellular uptake differences (e.g., LC-MS quantification of intracellular concentrations) to explain tissue-specific efficacy .

Q. What computational methods complement experimental data to predict the binding affinity of this compound to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with kinases (e.g., PI3K or CDK2). MD simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore mapping identifies critical features (e.g., hydrogen bonding with the chromen-4-one carbonyl). Validate predictions with in vitro kinase inhibition assays .

Methodological Challenges & Solutions

Q. How can researchers address low solubility of this compound in aqueous assays without distorting bioactivity?

  • Solution : Use co-solvents (e.g., 10% Cremophor EL) or prepare β-cyclodextrin inclusion complexes. Validate solubilization methods by comparing IC₅₀ values with and without additives .

Q. What strategies improve the scalability of the synthesis while maintaining enantiomeric purity?

  • Solution : Optimize one-pot reactions to reduce intermediates. Employ asymmetric catalysis (e.g., chiral palladium complexes) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.